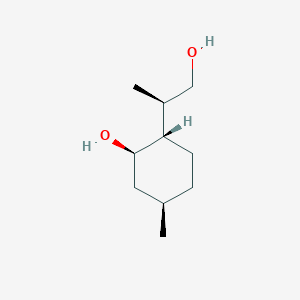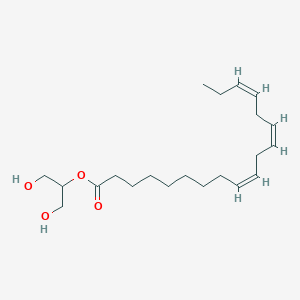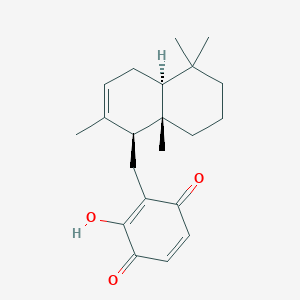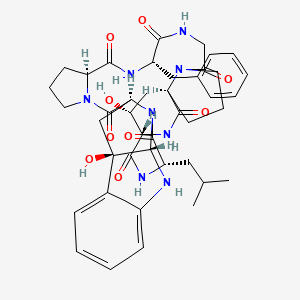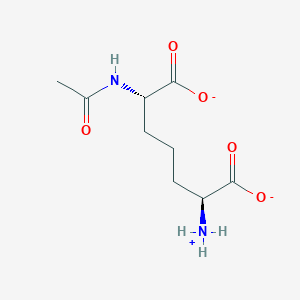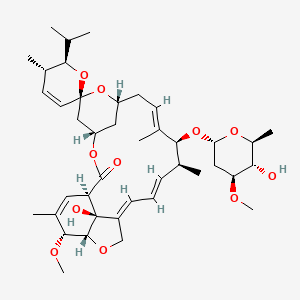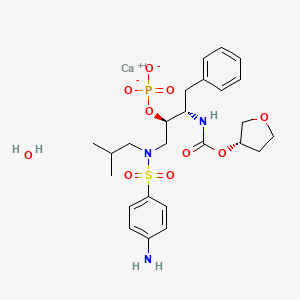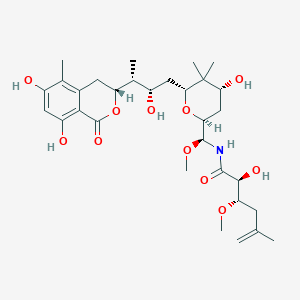
Psymberin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Psymberin is a hydroxybenzoic acid.
Psymberin is a natural product found in Ircinia ramosa and Psammocinia bulbosa with data available.
Scientific Research Applications
Psymberin's Role in Cancer Research
Psymberin has garnered significant interest due to its potent cytotoxic properties, making it a promising lead for therapeutic development, especially in cancer research. Its structural complexity and distinctive features, such as a dihydroisocoumarin side chain, have driven extensive synthetic and biosynthetic investigations. These studies aim to understand psymberin's structure-activity relationships and its mode of action as a potential antitumor compound. Notably, psymberin has been shown to inhibit protein translation, a mechanism distinct from many traditional cytotoxic agents (Bielitza & Pietruszka, 2013), (Wu et al., 2012).
Synthetic and Structural Analysis
Several studies have focused on the stereoselective synthesis and structural elucidation of psymberin. This includes the stereochemical assignment of different fragments of the molecule and the development of methods for synthesizing these complex structures. Such research is crucial for understanding the compound's biological activity and paving the way for the creation of analogs with potentially improved therapeutic properties (Green, Rech, & Floreancig, 2005), (Rech & Floreancig, 2005).
Impact on Molecular Biology
The molecular biology of psymberin is of significant interest. Genetic studies, particularly using model organisms like Caenorhabditis elegans, have identified the molecular targets of psymberin, further elucidating its mode of action. These studies contribute to a deeper understanding of how psymberin and its analogs interact with biological systems at the molecular level (Wu et al., 2012).
Comparative Analysis with Other Compounds
Comparative studies with other members of the pederin family, to which psymberin belongs, have been conducted. These studies highlight differences in binding mechanisms to molecular targets and provide insights into the unique properties of psymberin. Such comparative analyses are essential for designing more effective derivatives and understanding the broader context of this family of compounds (Mosey & Floreancig, 2012).
properties
Product Name |
Psymberin |
|---|---|
Molecular Formula |
C31H47NO11 |
Molecular Weight |
609.7 g/mol |
IUPAC Name |
(2S,3S)-N-[(S)-[(2S,4R,6R)-6-[(2S,3R)-3-[(3R)-6,8-dihydroxy-5-methyl-1-oxo-3,4-dihydroisochromen-3-yl]-2-hydroxybutyl]-4-hydroxy-5,5-dimethyloxan-2-yl]-methoxymethyl]-2-hydroxy-3-methoxy-5-methylhex-5-enamide |
InChI |
InChI=1S/C31H47NO11/c1-14(2)9-22(40-7)27(37)28(38)32-29(41-8)23-13-24(36)31(5,6)25(42-23)12-19(34)16(4)21-10-17-15(3)18(33)11-20(35)26(17)30(39)43-21/h11,16,19,21-25,27,29,33-37H,1,9-10,12-13H2,2-8H3,(H,32,38)/t16-,19+,21-,22+,23+,24-,25-,27+,29+/m1/s1 |
InChI Key |
BNNIEBYABSNREN-CYRUSRGFSA-N |
Isomeric SMILES |
CC1=C2C[C@@H](OC(=O)C2=C(C=C1O)O)[C@H](C)[C@H](C[C@@H]3C([C@@H](C[C@H](O3)[C@@H](NC(=O)[C@H]([C@H](CC(=C)C)OC)O)OC)O)(C)C)O |
Canonical SMILES |
CC1=C2CC(OC(=O)C2=C(C=C1O)O)C(C)C(CC3C(C(CC(O3)C(NC(=O)C(C(CC(=C)C)OC)O)OC)O)(C)C)O |
synonyms |
irciniastatin A psymberin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



